molecular formula C7H8N2OS B1443142 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one CAS No. 304021-16-7

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one

Cat. No.: B1443142
CAS No.: 304021-16-7
M. Wt: 168.22 g/mol
InChI Key: DBHYNUPWRUCSDP-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one is a heterocyclic compound with a unique structure that combines a thieno ring with a diazepinone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications .

Scientific Research Applications

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one has a wide range of scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Chemical Reactions Analysis

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a thieno ring and a diazepinone moiety, which imparts distinct chemical and biological characteristics .

Properties

IUPAC Name

1,2,3,4-tetrahydrothieno[3,2-e][1,4]diazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-7-6-5(1-4-11-6)8-2-3-9-7/h1,4,8H,2-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHYNUPWRUCSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one
Reactant of Route 6
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one

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